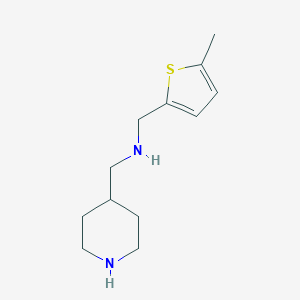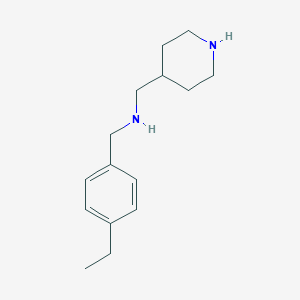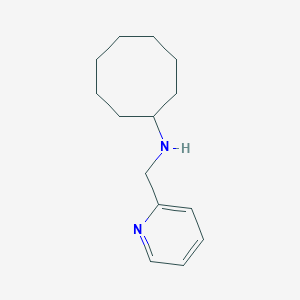![molecular formula C22H21N3O4S2 B499934 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide](/img/structure/B499934.png)
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoyl group may produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity . The benzoyl and thiophene moieties may also contribute to its biological effects by interacting with cellular components and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: These compounds contain a pyridazine ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine also contain a piperazine ring and are used in various therapeutic applications.
Uniqueness
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide is unique due to its combination of a piperazine ring, benzoyl group, and thiophene carboxamide moiety. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C22H21N3O4S2 |
|---|---|
Molekulargewicht |
455.6g/mol |
IUPAC-Name |
N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H21N3O4S2/c26-21(20-10-5-15-30-20)23-18-8-4-9-19(16-18)31(28,29)25-13-11-24(12-14-25)22(27)17-6-2-1-3-7-17/h1-10,15-16H,11-14H2,(H,23,26) |
InChI-Schlüssel |
MDBUCBMPPNASLO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499851.png)


![1-[3-(benzyloxy)phenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499855.png)
![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499857.png)
![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499860.png)

![N-tert-butyl-2-(4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499865.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B499866.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499869.png)
![[5-(4-bromophenyl)-2-furyl]-N-(2-furylmethyl)methanamine](/img/structure/B499870.png)
![N,N-diethyl-N'-{[5-(4-fluorophenyl)furan-2-yl]methyl}ethane-1,2-diamine](/img/structure/B499871.png)

![3-[(2-Ethoxybenzyl)amino]-4-methoxybenzoic acid](/img/structure/B499874.png)
